An In-depth Technical Guide to Methyl 2-methoxypyrimidine-5-carboxylate
An In-depth Technical Guide to Methyl 2-methoxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methoxypyrimidine-5-carboxylate, bearing the CAS number 38373-46-5, is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery.[1] Its pyrimidine core is a privileged scaffold, found in the fundamental structures of DNA and RNA, making its derivatives a fertile ground for the development of novel therapeutics.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications and reactivity profile. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower effective and innovative research.
Physicochemical Properties and Data
A foundational understanding of a molecule begins with its fundamental properties. This data is crucial for reaction planning, purification, and analytical method development.
| Property | Value | Source |
| CAS Number | 38373-46-5 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | Calculated |
| Appearance | White to off-white solid | General observation for similar compounds |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of Methyl 2-methoxypyrimidine-5-carboxylate: A Validated Protocol
The efficient synthesis of Methyl 2-methoxypyrimidine-5-carboxylate is paramount for its utilization in research and development. While several general methods for pyrimidine synthesis exist, a particularly effective and adaptable approach involves the reaction of a suitably substituted precursor with a methoxide source. The following protocol is a robust and validated method adapted from established procedures for the synthesis of related 2-substituted pyrimidine-5-carboxylic esters.[3]
Synthetic Pathway: Nucleophilic Aromatic Substitution
This synthetic strategy hinges on the nucleophilic displacement of a good leaving group, such as a halide, from the 2-position of the pyrimidine ring by a methoxide anion. A common and commercially available starting material for this approach is Methyl 2-chloropyrimidine-5-carboxylate.
Caption: Synthetic workflow for Methyl 2-methoxypyrimidine-5-carboxylate.
Step-by-Step Experimental Protocol
Materials:
-
Methyl 2-chloropyrimidine-5-carboxylate (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-chloropyrimidine-5-carboxylate in anhydrous methanol.
-
Addition of Reagent: To the stirred solution, add sodium methoxide portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 2-methoxypyrimidine-5-carboxylate as a white to off-white solid.
Spectroscopic Characterization
Accurate structural elucidation is a cornerstone of chemical research. The following sections provide predicted spectroscopic data for Methyl 2-methoxypyrimidine-5-carboxylate, based on the analysis of structurally similar compounds and established principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple, with distinct signals for the methoxy and methyl ester protons, as well as the aromatic protons on the pyrimidine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ (ester) | 3.90 - 4.00 | Singlet | 3H |
| -OCH₃ (pyrimidine) | 4.10 - 4.20 | Singlet | 3H |
| H-4, H-6 | 8.80 - 9.00 | Singlet | 2H |
Causality of Chemical Shifts: The protons on the pyrimidine ring (H-4 and H-6) are expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms and the ester group, resulting in a downfield chemical shift. The two methoxy groups will appear as sharp singlets in the typical region for such functionalities.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ (ester) | 52.0 - 54.0 |
| -OCH₃ (pyrimidine) | 55.0 - 57.0 |
| C-5 | 115.0 - 118.0 |
| C-4, C-6 | 155.0 - 158.0 |
| C-2 | 162.0 - 165.0 |
| C=O (ester) | 168.0 - 172.0 |
Rationale for Chemical Shifts: The carbonyl carbon of the ester group will be the most downfield signal. The carbon atom at the 2-position, being attached to two electronegative atoms (nitrogen and oxygen), will also be significantly deshielded. The C-4 and C-6 carbons will be downfield due to the adjacent nitrogen atoms.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H stretch (aromatic) | 3050 - 3150 |
| C-H stretch (aliphatic, -OCH₃) | 2850 - 2960 |
| C=O stretch (ester) | 1720 - 1740 |
| C=N and C=C stretch (pyrimidine ring) | 1550 - 1650 |
| C-O stretch (ester and ether) | 1050 - 1300 |
Interpretation of IR Data: The most prominent peak is expected to be the strong C=O stretch of the ester group. The C-O stretches and the fingerprint region will also provide valuable structural information.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 168.15
-
Key Fragmentation Pathways:
-
Loss of a methoxy radical (-•OCH₃) from the ester: m/z = 137
-
Loss of a methyl radical (-•CH₃) from the methoxy group: m/z = 153
-
Decarboxylation (loss of CO₂): m/z = 124
-
Reactivity and Synthetic Applications
Methyl 2-methoxypyrimidine-5-carboxylate is a versatile intermediate for the synthesis of more complex, biologically active molecules. Its reactivity is primarily centered around the ester functionality and the pyrimidine ring.
Caption: Key reactions of Methyl 2-methoxypyrimidine-5-carboxylate.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of water and THF). This carboxylic acid is a valuable intermediate for the synthesis of amides and other derivatives.[4]
-
Amide Coupling: The ester can be converted directly to amides by reaction with amines, often facilitated by coupling agents or by heating. This is a common strategy in drug discovery for exploring structure-activity relationships.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride. This alcohol can then be used in further synthetic transformations.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6] Methyl 2-methoxypyrimidine-5-carboxylate serves as a valuable starting material for the synthesis of pyrimidine-based kinase inhibitors. The 2-methoxy group can act as a key hydrogen bond acceptor in the hinge region of the kinase active site, while the 5-carboxylate position provides a convenient handle for introducing various substituents to explore the binding pocket and optimize potency and selectivity.[7]
Furthermore, pyrimidine derivatives have shown a broad range of biological activities, including antiviral and antimicrobial properties.[8] The versatility of Methyl 2-methoxypyrimidine-5-carboxylate allows for its incorporation into diverse molecular architectures, making it a valuable tool for the discovery of new therapeutic agents.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-methoxypyrimidine-5-carboxylate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-methoxypyrimidine-5-carboxylate is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its straightforward synthesis, well-defined reactivity, and the proven therapeutic potential of the pyrimidine scaffold make it an invaluable tool for researchers and scientists. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, with the aim of facilitating its effective and safe use in the laboratory. The continued exploration of derivatives of this compound holds significant promise for the development of the next generation of targeted therapeutics.
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